3-(2-Fluorobenzenesulfonyl)aniline

Catalog No.
S13743692
CAS No.
M.F
C12H10FNO2S
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Fluorobenzenesulfonyl)aniline

Product Name

3-(2-Fluorobenzenesulfonyl)aniline

IUPAC Name

3-(2-fluorophenyl)sulfonylaniline

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C12H10FNO2S/c13-11-6-1-2-7-12(11)17(15,16)10-5-3-4-9(14)8-10/h1-8H,14H2

InChI Key

KNQVHOMWTGEHPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)C2=CC=CC(=C2)N

3-(2-Fluorobenzenesulfonyl)aniline is an organic compound characterized by a sulfonyl group attached to an aniline structure, with a fluorobenzene moiety. Its chemical formula is C12H10FNO2SC_12H_{10}FNO_2S and it features a sulfonyl fluoride functional group that enhances its reactivity in various

The primary reaction mechanism involving 3-(2-Fluorobenzenesulfonyl)aniline is electrophilic aromatic substitution, where the electron-rich aniline ring can react with electrophiles. The sulfonyl group can also undergo nucleophilic substitution reactions, particularly with nucleophiles like amines and alcohols.

In studies involving sulfonylation, visible-light-mediated reactions have been utilized to introduce sulfonyl groups into anilines under mild conditions, showcasing the compound's ability to participate in radical processes . Furthermore, the compound can serve as a precursor for various derivatives through substitution reactions.

3-(2-Fluorobenzenesulfonyl)aniline exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have been investigated for their potential as anti-inflammatory agents and in the treatment of various diseases. The presence of the sulfonamide group in related compounds has shown promise as a scaffold for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Several synthetic routes have been developed for preparing 3-(2-Fluorobenzenesulfonyl)aniline:

  • Sulfonylation of Aniline: This method involves reacting aniline with 2-fluorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide product.
  • Visible-Light-Mediated Reactions: Recent studies have demonstrated that sulfonyl fluorides can be employed as reagents in visible-light-mediated reactions, allowing for efficient and selective sulfonylation of anilines .
  • Nitration followed by Reduction: This method includes nitrating a benzenesulfonyl chloride derivative and subsequently reducing it to yield the target compound .

3-(2-Fluorobenzenesulfonyl)aniline has various applications, including:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds.
  • Materials Science: The compound can be utilized in the development of polymers and other materials due to its unique chemical properties.
  • Agricultural Chemistry: Similar compounds are used as intermediates in the synthesis of agrochemicals, including insecticides and herbicides.

Interaction studies involving 3-(2-Fluorobenzenesulfonyl)aniline focus on its reactivity with biological targets. Research indicates that compounds with similar structures can interact with specific enzymes or receptors, influencing their biological activity. For instance, studies on related sulfonamides have shown their potential to inhibit certain enzymatic pathways, which could be relevant for therapeutic applications.

Several compounds share structural similarities with 3-(2-Fluorobenzenesulfonyl)aniline. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
3-FluorobenzenesulfonamideAn amine with a fluorobenzene and sulfonamide groupExhibits strong biological activity as an anti-inflammatory agent
4-ChlorobenzenesulfonamideAn amine with a chlorobenzene and sulfonamide groupKnown for its use in pharmaceuticals targeting bacterial infections
3-MercaptoanilineAn amine with a thiol groupUsed extensively as an intermediate in organic synthesis and medicinal chemistry
4-NitroanilineAn amine with a nitro groupImportant in dye manufacturing and as a precursor for pharmaceuticals

The uniqueness of 3-(2-Fluorobenzenesulfonyl)aniline lies in its combination of both fluorine and sulfonamide functionalities, which may enhance its reactivity and selectivity compared to other similar compounds. This makes it particularly interesting for further research into its potential applications in drug discovery and development.

The development of sulfonated aniline derivatives traces back to the mid-19th century with Raffaele Piria’s pioneering work on salicin conversion into salicylic acid. Piria’s discovery of the reaction between nitrobenzene and metal bisulfites to form aminosulfonic acids marked the first systematic exploration of sulfonation in aromatic systems. By the early 20th century, the Tyrer sulfonation process emerged, utilizing concentrated sulfuric acid and elevated temperatures to introduce sulfonic acid groups into benzene rings. These methods established the foundation for synthesizing sulfonated anilines, which later became critical intermediates in dye manufacturing and pharmaceutical synthesis.

The advent of electrophilic aromatic substitution mechanisms further elucidated the role of sulfonyl groups in directing reactivity. For instance, sulfonation typically proceeds via the generation of sulfur trioxide (SO₃) as the electrophilic species, which attacks the electron-rich aromatic ring. This mechanistic understanding enabled the rational design of sulfonated anilines, including 3-(2-fluorobenzenesulfonyl)aniline, by optimizing reaction conditions and substituent placement.

Significance of Fluorine Substitution in Aromatic Sulfonamides

Fluorine substitution in aromatic sulfonamides confers distinct physicochemical and biological advantages. The fluorine atom’s high electronegativity (3.98 on the Pauling scale) induces strong electron-withdrawing effects, which polarize the sulfonamide group and enhance its hydrogen-bonding capacity. This polarization stabilizes intermolecular interactions in crystal lattices, as demonstrated in studies of fluorinated sulfonamide polymorphism. For example, fluorine-containing derivatives exhibit diverse crystalline forms due to CH/F and F/F interactions, which are absent in non-fluorinated analogs.

In medicinal chemistry, fluorine’s small atomic radius and lipophilicity improve membrane permeability and metabolic stability. Fluorinated sulfonamides often exhibit prolonged half-lives compared to their non-fluorinated counterparts, making them attractive scaffolds for drug candidates. The fluorine atom in 3-(2-fluorobenzenesulfonyl)aniline further modulates the compound’s electronic profile, facilitating participation in radical reactions and nucleophilic substitutions.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.04162790 g/mol

Monoisotopic Mass

251.04162790 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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